N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products. Compounds containing benzothiazole moieties have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Synthesis of 1,3-benzothiazole derivatives: This can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction.
Formation of 4-bromo-1-methylpyrazole-3-carboxamide: This involves the reaction of 4-bromo-1-methylpyrazole with appropriate carboxylic acid derivatives under suitable reaction conditions.
Coupling of the two intermediates: The final step involves coupling the benzothiazole derivative with the pyrazole derivative using coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethyl formamide.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-4-bromo-1-methyl-1H-pyrazole-3-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)-4-chloro-1-methylpyrazole-3-carboxamide: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
N-(1,3-benzothiazol-2-yl)-4-fluoro-1-methylpyrazole-3-carboxamide: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties.
Properties
CAS No. |
404904-27-4 |
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Molecular Formula |
C12H9BrN4OS |
Molecular Weight |
337.2g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-bromo-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H9BrN4OS/c1-17-6-7(13)10(16-17)11(18)15-12-14-8-4-2-3-5-9(8)19-12/h2-6H,1H3,(H,14,15,18) |
InChI Key |
YVSZVMBBMABFQH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3S2)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3S2)Br |
Origin of Product |
United States |
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